molecular formula C19H14N2OS2 B14295169 2-Anilino-4-benzoyl-5-(methylsulfanyl)thiophene-3-carbonitrile CAS No. 119091-75-7

2-Anilino-4-benzoyl-5-(methylsulfanyl)thiophene-3-carbonitrile

Cat. No.: B14295169
CAS No.: 119091-75-7
M. Wt: 350.5 g/mol
InChI Key: WHQXINYYPGVFIS-UHFFFAOYSA-N
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Description

2-Anilino-4-benzoyl-5-(methylsulfanyl)thiophene-3-carbonitrile is a complex organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of an anilino group, a benzoyl group, a methylsulfanyl group, and a carbonitrile group attached to the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Anilino-4-benzoyl-5-(methylsulfanyl)thiophene-3-carbonitrile can be achieved through several synthetic routes. One common method involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This reaction typically requires the presence of a base and is carried out under mild conditions.

Another method involves the Paal–Knorr reaction, which is the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . This reaction is known for its efficiency in producing thiophene derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The Gewald reaction and Paal–Knorr reaction can be optimized for industrial use by adjusting reaction conditions such as temperature, pressure, and the concentration of reagents to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Anilino-4-benzoyl-5-(methylsulfanyl)thiophene-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the carbonitrile group to an amine or other functional groups.

    Substitution: The anilino and benzoyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

2-Anilino-4-benzoyl-5-(methylsulfanyl)thiophene-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Anilino-4-benzoyl-5-(methylsulfanyl)thiophene-3-carbonitrile involves its interaction with molecular targets through its functional groups. The anilino and benzoyl groups can form hydrogen bonds and π-π interactions with target molecules, while the methylsulfanyl group can participate in hydrophobic interactions. The carbonitrile group can act as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Anilino-4-benzoyl-5-(methylsulfanyl)thiophene-3-carbonitrile is unique due to the presence of the anilino group, which distinguishes it from other similar compounds

Properties

CAS No.

119091-75-7

Molecular Formula

C19H14N2OS2

Molecular Weight

350.5 g/mol

IUPAC Name

2-anilino-4-benzoyl-5-methylsulfanylthiophene-3-carbonitrile

InChI

InChI=1S/C19H14N2OS2/c1-23-19-16(17(22)13-8-4-2-5-9-13)15(12-20)18(24-19)21-14-10-6-3-7-11-14/h2-11,21H,1H3

InChI Key

WHQXINYYPGVFIS-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C(=C(S1)NC2=CC=CC=C2)C#N)C(=O)C3=CC=CC=C3

Origin of Product

United States

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